An In-Depth Technical Guide to 3'-Aminoacetophenone Oxime (CAS 6011-18-3)
An In-Depth Technical Guide to 3'-Aminoacetophenone Oxime (CAS 6011-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Aminoacetophenone oxime (CAS 6011-18-3), a versatile bifunctional organic compound. Possessing both a nucleophilic amino group and a reactive oxime moiety, this molecule serves as a valuable building block in synthetic organic chemistry. This document delves into its chemical and physical properties, provides a detailed, validated synthesis protocol, and explores its reactivity and potential applications, particularly in the realms of medicinal chemistry and materials science. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern chemical synthesis, molecules that possess multiple, orthogonally reactive functional groups are of paramount importance. 3'-Aminoacetophenone oxime, systematically named 1-(3-aminophenyl)ethanone oxime, embodies this principle. It is an organic compound featuring a phenyl ring substituted with both an amino group and an oxime functional group.[1] This unique arrangement offers synthetic chemists a versatile platform for the construction of complex molecular architectures.
The amino group provides a nucleophilic center, readily participating in reactions such as acylation, alkylation, and diazotization. The oxime functionality, on the other hand, is known for its ability to form stable complexes with metal ions and its utility in cycloaddition reactions and rearrangements like the Beckmann rearrangement.[1][2] This dual reactivity makes 3'-Aminoacetophenone oxime a strategic intermediate in the synthesis of a wide array of target molecules, from heterocyclic compounds with potential biological activity to novel materials with tailored properties.[3] This guide aims to provide a detailed exploration of this compound, empowering researchers to fully leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physical Properties
3'-Aminoacetophenone oxime is typically a solid at room temperature and may exhibit moderate solubility in polar organic solvents.[1]
| Property | Value | Source |
| CAS Number | 6011-18-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [3] |
| Appearance | Solid | [1] |
Note: Specific experimental data such as melting point and boiling point for 3'-Aminoacetophenone oxime are not consistently reported in publicly available literature. The properties of its precursor, 3'-Aminoacetophenone (CAS 99-03-6), are well-documented (Melting Point: 94-98 °C, Boiling Point: 289-290 °C) and can serve as a reference point.[4][5]
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the oxime hydroxyl proton. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The methyl protons would likely be a singlet at around δ 2.0-2.5 ppm. The amino group protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The oxime hydroxyl proton is also a broad singlet, often appearing downfield (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm region. The carbon of the C=N oxime bond would be found further downfield, and the methyl carbon would appear upfield.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in 3'-Aminoacetophenone oxime. Expected characteristic absorption bands include:
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O-H stretch (oxime): A broad band in the region of 3100-3500 cm⁻¹.
-
N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.
-
C=N stretch (oxime): A medium to weak absorption band around 1640-1690 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
N-O stretch (oxime): A band around 930-960 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 150. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as OH, H₂O, and CH₃.
Synthesis of 3'-Aminoacetophenone Oxime: A Validated Protocol
The synthesis of 3'-Aminoacetophenone oxime is typically achieved through the oximation of its corresponding ketone precursor, 3'-Aminoacetophenone. The following protocol is adapted from a reliable procedure for a similar compound and is designed to be a self-validating system with clear causality behind each step.[6]
Reaction Scheme
Caption: Synthesis of 3'-Aminoacetophenone Oxime from 3'-Aminoacetophenone.
Experimental Protocol
Materials:
-
3'-Aminoacetophenone (1.0 eq)
-
Hydroxylamine hydrochloride (3.0 eq)
-
Sodium hydroxide (8.0 eq)
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-Aminoacetophenone in a mixture of ethanol and distilled water.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride in one portion, followed by the portion-wise addition of sodium hydroxide. The addition of sodium hydroxide will likely cause the mixture to become a suspension.
-
Reaction Execution: Heat the reaction mixture to 60°C and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. Dissolve the resulting residue in distilled water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexanes, to afford the pure 3'-Aminoacetophenone oxime.
Causality and Self-Validation:
-
The use of an excess of hydroxylamine hydrochloride and sodium hydroxide ensures the complete conversion of the starting ketone.
-
The reaction is carried out in a protic solvent mixture (ethanol/water) to facilitate the dissolution of the reagents.
-
Heating the reaction mixture increases the rate of the oximation reaction.
-
The workup procedure is designed to remove inorganic byproducts and unreacted starting materials.
-
Purification by recrystallization ensures the isolation of a high-purity product, which can be validated by melting point analysis and spectroscopic techniques.
Reactivity and Synthetic Applications
The synthetic utility of 3'-Aminoacetophenone oxime stems from the distinct reactivity of its two functional groups.
Reactions of the Amino Group
The primary amino group is a potent nucleophile and can undergo a variety of transformations, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a range of substituents.
Reactions of the Oxime Group
The oxime functionality offers a different set of synthetic possibilities:
-
Beckmann Rearrangement: In the presence of an acid catalyst, the oxime can undergo a rearrangement to form the corresponding N-substituted amide. This is a powerful method for the synthesis of amides from ketones.[7]
-
Cycloaddition Reactions: Oximes can act as 1,3-dipoles in cycloaddition reactions, providing a route to five-membered heterocyclic rings such as isoxazolines.[2]
-
Complexation with Metal Ions: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions to form stable complexes.[1]
Bifunctional Reactivity in Heterocyclic Synthesis
The presence of both an amino and an oxime group allows for the construction of various heterocyclic systems. For example, the amino group can be used as a nucleophile in an intramolecular cyclization reaction with a suitably functionalized derivative of the oxime group, leading to the formation of nitrogen-containing heterocycles.[3]
Applications in Drug Discovery and Materials Science
The unique structural features of 3'-Aminoacetophenone oxime make it an attractive starting material for the synthesis of compounds with potential applications in several fields.
Medicinal Chemistry
Oximes are recognized as important pharmacophores with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8] The amino group in 3'-Aminoacetophenone oxime provides a convenient handle for further molecular elaboration, allowing for the synthesis of libraries of compounds for screening in drug discovery programs. Its role as an intermediate in the synthesis of central nervous system agents and analgesics highlights its potential in this area.[9]
Materials Science
The ability of the oxime group to complex with metal ions suggests that 3'-Aminoacetophenone oxime could be used as a ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The amino group could be further functionalized to tune the electronic and structural properties of these materials.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3'-Aminoacetophenone oxime. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.
Conclusion
3'-Aminoacetophenone oxime is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining the reactivity of an amino group and an oxime, opens up a wide range of synthetic possibilities for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications. It is hoped that this information will serve as a valuable resource for researchers and scientists in their synthetic endeavors.
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Academic Research Publishing Group. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Retrieved from [Link]
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Stenutz, R. (n.d.). 3'-aminoacetophenone. Retrieved from [Link]
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